
Chlorine cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorine(1+) is a monoatomic monocation and a monoatomic chlorine.
Aplicaciones Científicas De Investigación
Antimicrobial Applications : Chlorine compounds, such as N-chlorotaurine (NCT), are used in the treatment of chronic leg ulcers with purulent coatings. NCT, an endogenous compound produced by stimulated human granulocytes, has shown superior tolerability compared to chloramine T (CAT), another active chlorine compound commonly used for such treatments (Nagl et al., 2003).
Water Treatment Technologies : Chlorination, particularly electrochlorination, is a widely used technology in water treatment and disinfection. Electrochlorination has improved performance compared to conventional chlorination and is effective in the electrolysis of highly saline water, producing volatile chlorine species like Cl2, ClO2, and Cl2O (Mostafa et al., 2018).
Material Dissolution : Ionic liquids with trichloride anions ([Cl3]-) have been synthesized and used as oxidizing agents for the dissolution of various metals and alloys under mild conditions. These trichloride ionic liquids are effective in storing chlorine and facilitating metal dissolution processes (Li et al., 2018).
Textile Industry : The use of 3-chloro-2-hydroxypropyltrimethylammonium chloride as a cationic agent for cotton fabric enhances dyeability with reactive dyes. This process significantly improves the ionic attraction between the dye and cationized cotton, enhancing both the aesthetic and functional qualities of the dyed fabric (Montazer et al., 2007).
Electrochemical Applications : In the Chlor-Alkali and Chlorate Processes, chlorine gas and sodium chlorate production through electrolysis of sodium chloride brine has been studied extensively. The review of these processes highlights the selectivity challenges and efficiencies in chlorine and oxygen evolution, particularly on dimensionally stable anodes (DSAs) (Karlsson & Cornell, 2016).
Radiolabeling Techniques : Chloramine-T (CAT) is widely used in the radiolabeling of bioactive molecules. However, due to its strong oxidizing nature, it can damage peptides and proteins. Alternatives like penta-O-acetyl-N-chloro-N-methylglucamine (NCMGE) have been developed to reduce oxidative damage and improve yields in radiolabeling reactions (Tashtoush et al., 2001).
Chlorine Sensing Technology : Advancements in chlorine amperometric sensor technology for drinking water applications emphasize the advantages of using gold cathodes. This technology is crucial for determining free chlorine in a range of pH values typical in drinking water, thus aiding in water quality monitoring (Campo et al., 2005).
Environmental Impact and Toxicology : Studies on the toxicology of chlorine focus on its effects primarily on the respiratory system, highlighting the need for controlled exposure in industrial applications. The research underscores the potential for permanent loss of lung function in severe exposure cases (Winder, 2001).
Soil Health and Agriculture : Research on the environmental risks of chlorine-controlled clogging in drip irrigation systems using reclaimed water indicates that high-concentration, short-duration chlorination modes can adversely affect soil health and microbial communities more than low concentration, long duration modes. This has implications for the management of reclaimed water network systems and soil health in agricultural contexts (Song et al., 2019).
Propiedades
Nombre del producto |
Chlorine cation |
|---|---|
Fórmula molecular |
Cl+ |
Peso molecular |
35.45 g/mol |
Nombre IUPAC |
chlorine(1+) |
InChI |
InChI=1S/Cl/q+1 |
Clave InChI |
KVPIFZRDXDYGBA-UHFFFAOYSA-N |
SMILES canónico |
[Cl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





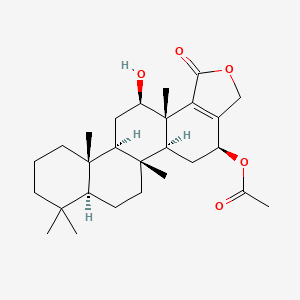



![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)
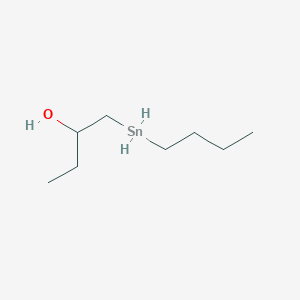
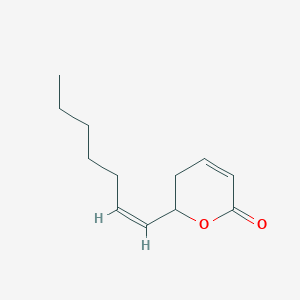
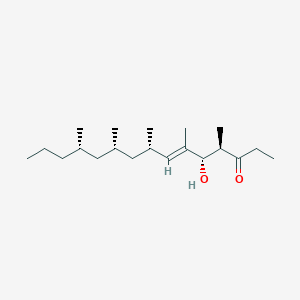
![NCGC00385952-01_C15H26O_1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)
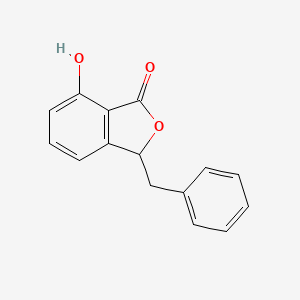
![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)